1-[(3-Fluorophenyl)methyl]azepane
Description
1-[(3-Fluorophenyl)methyl]azepane is a seven-membered azepane ring substituted with a 3-fluorobenzyl group. Its synthesis typically involves the condensation of (S)-piperidine-2-carboxylic acid methyl ester hydrochloride with 3-fluorobenzaldehyde, followed by additional functionalization steps as outlined in patent applications .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBGRAHEAXLERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluorophenyl)methyl]azepane typically involves the cyclization of linear precursors. One common method is the photochemical dearomative ring expansion of nitroarenes, which involves the conversion of the nitro group into a singlet nitrene under blue light irradiation. This process occurs at room temperature and transforms a six-membered benzenoid framework into a seven-membered ring system, followed by hydrogenolysis to yield the azepane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorophenyl)methyl]azepane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]azepane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]azepane involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The azepane ring provides structural stability and flexibility, allowing the compound to interact with multiple targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following table compares 1-[(3-Fluorophenyl)methyl]azepane with structurally related azepane and diazepane derivatives:
Functional and Pharmacological Differences
Receptor Interactions and Selectivity
Key Research Findings
- Structural-Activity Relationships (SAR) :
- Substitution at the phenyl ring (e.g., 3-fluoro vs. 3-CF₃) significantly impacts receptor affinity and metabolic stability.
- Diazepane derivatives (e.g., 1-(3-Trifluoromethylphenyl)-[1,4]diazepane) show enhanced rigidity compared to azepanes, possibly affecting pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
